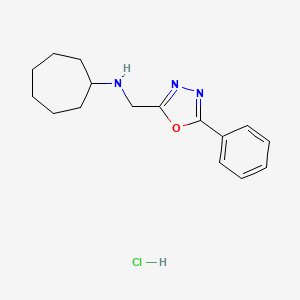

![molecular formula C9H9ClN2O2 B2748115 6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride CAS No. 2413900-01-1](/img/structure/B2748115.png)

6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

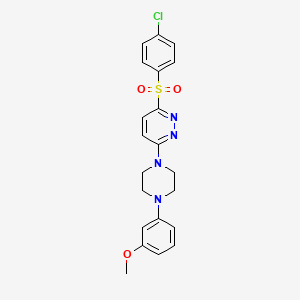

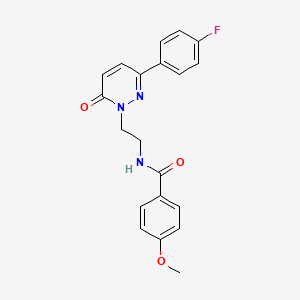

6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2413900-01-1 . It has a molecular weight of 212.64 . It is typically stored at room temperature and comes in a powder form . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Molecular Structure Analysis

The IUPAC name for this compound is 6-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride . The InChI code is 1S/C9H8N2O2.ClH/c1-6-2-3-8-10-4-7 (9 (12)13)11 (8)5-6;/h2-5H,1H3, (H,12,13);1H .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 212.64 .Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-inflammatory Activity

Research on heterocyclic compounds, including 6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives, has highlighted their potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. The synthesis of these compounds involves reacting 2-aminopyridines with ethyl 2-chloroacetoacetate and subsequent hydrolysis to produce the carboxylic acids. These activities suggest the compounds' relevance in developing therapeutic agents targeting inflammation and related symptoms (Abignente et al., 1982). Another study synthesizing 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides found that 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid exhibited significant anti-inflammatory and analgesic activity, emphasizing the therapeutic potential of these compounds (Di Chiacchio et al., 1998).

Synthesis of Novel Compounds

In the realm of novel compound synthesis, one study detailed the production of 6-methyl-N′-(4-(pyridine-3-yl)pyrimidin-2-yl)benzene-1,3-diamine derivatives using 1,1′-carbonyldiimidazole (CDI) as a catalyst under solvent-free conditions. This approach yielded compounds with more than 72% efficiency, one of which exhibited notable antimicrobial activity, suggesting the versatility of 6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives in synthesizing potential antimicrobial agents (Patoliya & Kharadi, 2013).

Chemical Synthesis Techniques

The compound's utility extends to chemical synthesis techniques, where its derivatives have been used in efficient methods for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives. These methods utilize palladium- or copper-catalyzed methodologies, highlighting the compound's role in facilitating novel synthetic routes for heterocyclic compounds, which could have implications in various fields including pharmaceuticals and material science (Enguehard et al., 2003).

Safety and Hazards

Zukünftige Richtungen

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, particularly in the treatment of TB . The World Health Organization has taken the initiative to develop new TB drugs, and these compounds are being critically reviewed for their potential in this area .

Eigenschaften

IUPAC Name |

6-methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c1-6-2-3-8-10-4-7(9(12)13)11(8)5-6;/h2-5H,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPRUNNXQRVNIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C2C(=O)O)C=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-fluoro-N-(4-(furan-2-carboxamido)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2748035.png)

![4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2748053.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B2748055.png)